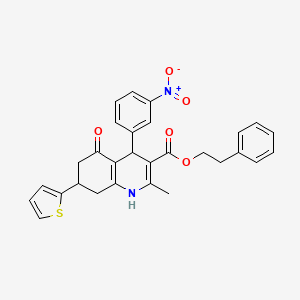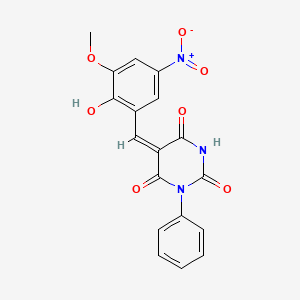![molecular formula C23H23ClN2O4S B11621274 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11621274.png)
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its IUPAC name N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide , belongs to the class of acetamides. Its molecular formula is C14H10Cl3NO . Let’s break down its components:
- N-(4-Chlorophenyl) : This part of the molecule contains a chlorophenyl group.
- 2-(2,6-dichlorophenyl)acetamide : Here, we have an acetamide group attached to a dichlorophenyl moiety.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
- Acylation Reaction : Acetylation of 4-chloroaniline with acetic anhydride or acetyl chloride yields the intermediate N-(4-chlorophenyl)acetamide.
- Sulfonation : The intermediate is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
- Substitution : Finally, the dichlorophenyl group is introduced via nucleophilic aromatic substitution.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes to synthesize this compound.
Chemical Reactions Analysis
Reactions::
- Oxidation : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction of the nitro group (if present) could yield an amine derivative.
- Substitution : The chlorophenyl groups are susceptible to substitution reactions.
- Acylation : Acetic anhydride or acetyl chloride.
- Sulfonation : Sulfuric acid or chlorosulfonic acid.
- Reduction : Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
- Substitution : Appropriate nucleophiles (e.g., amines, thiols).
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : It might exhibit pharmacological properties, making it relevant for drug discovery.
- Chemistry : Researchers study its reactivity and use it as a model compound.
- Industry : It could serve as a precursor for other valuable compounds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide . The uniqueness of our compound lies in its specific substitution pattern and sulfonamide functionality.
Remember, this compound’s multifaceted nature continues to intrigue researchers, and further investigations will unveil its full potential.
Properties
Molecular Formula |
C23H23ClN2O4S |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-5-4-6-17(2)23(16)25-22(27)15-26(19-9-7-18(24)8-10-19)31(28,29)21-13-11-20(30-3)12-14-21/h4-14H,15H2,1-3H3,(H,25,27) |
InChI Key |
YHWYWZAEJSZGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621193.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)

![4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11621206.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621207.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11621210.png)
![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone](/img/structure/B11621220.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621227.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B11621230.png)
![(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11621234.png)
![4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11621236.png)
![5-{(E)-[(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11621252.png)

